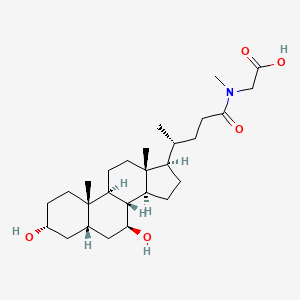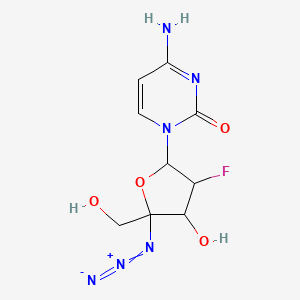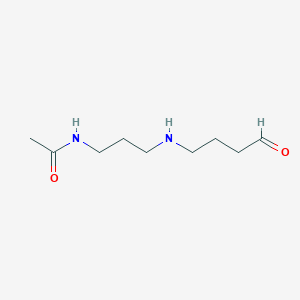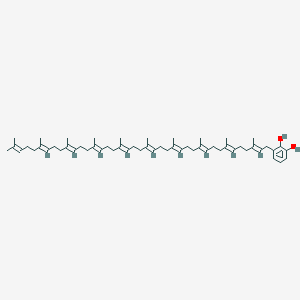![molecular formula C48H94NO8P B1263717 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z)-eicosenoyl respectively. It derives from an icosanoic acid and an (11Z)-icos-11-enoic acid.
Wissenschaftliche Forschungsanwendungen
Raman Spectroscopic Study
A study by McCarthy, Huang, and Levin (2000) utilized Raman spectroscopy to investigate polycrystalline lipid samples, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This research focused on understanding acyl chain packing order-disorder characteristics and potential bilayer cluster formation in these lipids. This approach enabled a detailed evaluation of molecular properties, crucial for understanding lipid behaviors in biological systems (McCarthy, Huang, & Levin, 2000).
Interaction with Hepatitis G Virus Peptide
Sanchez-Martin et al. (2010) studied the interaction of E1(145-162) hepatitis G virus peptide with various phospholipids, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This work, using Langmuir monolayer and surface adsorption studies, provided insights into the biophysical interactions between viral peptides and lipid membranes, which is significant for understanding viral mechanisms and designing antiviral strategies (Sanchez-Martin et al., 2010).
Monolayer Interactions with Ozone
Research by Lai, Yang, and Finlayson-Pitts (1994) focused on the interaction of monolayers of unsaturated phosphocholines, including 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, with ozone. This study is critical for understanding the chemical behavior of lipid monolayers in atmospheric chemistry and potential environmental impacts (Lai, Yang, & Finlayson-Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis Products
Kiełbowicz et al. (2012) developed a method for analyzing the hydrolysis products of phosphatidylcholine, including 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This analytical approach is crucial for monitoring the acyl migration process in phospholipids, which has applications in lipid chemistry and biochemistry (Kiełbowicz et al., 2012).
Role in Cellular Targeting
Potier et al. (2011) investigated the interaction of edelfosine, a phospholipid, with plasma membrane ion channels. Their study provides insights into how lipid molecules, like 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine, can interact with cellular components, influencing cell function and signaling pathways (Potier et al., 2011).
Eigenschaften
Produktname |
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C48H94NO8P |
Molekulargewicht |
844.2 g/mol |
IUPAC-Name |
[(2R)-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,46H,6-20,22,24-45H2,1-5H3/b23-21-/t46-/m1/s1 |
InChI-Schlüssel |
BUESVEVOCVSHOF-CRPILRSJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1263641.png)

![3-O-[(2E)-2-methylicos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263643.png)





![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)

